molecular formula C22H26FNO3 B5547340 [3-(4-fluorophenyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone

[3-(4-fluorophenyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone

Cat. No.: B5547340
M. Wt: 371.4 g/mol
InChI Key: NEEVWLQROGJPHE-OPAMFIHVSA-N
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Description

[3-(4-fluorophenyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a fluorinated phenyl group, a hydroxy-substituted piperidine ring, and a methoxyethyl side chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-fluorophenyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Piperidine Ring Formation: The piperidine ring is synthesized via a cyclization reaction, often using a suitable amine and aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the piperidine ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion of the compound.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Potential use as a standard or reference material in analytical techniques.

Mechanism of Action

The mechanism of action of [3-(4-fluorophenyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidine ring can interact with active sites or binding pockets. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-chlorophenyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone: Similar structure with a chlorine atom instead of fluorine.

    [3-(4-bromophenyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in [3-(4-fluorophenyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone imparts unique electronic properties, such as increased electronegativity and stability, compared to its chlorine and bromine analogs. This can result in different reactivity and binding characteristics, making it a distinct compound with specific applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3/c1-16-15-24(12-10-22(16,26)11-13-27-2)21(25)19-5-3-4-18(14-19)17-6-8-20(23)9-7-17/h3-9,14,16,26H,10-13,15H2,1-2H3/t16-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEVWLQROGJPHE-OPAMFIHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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